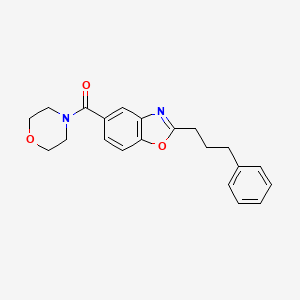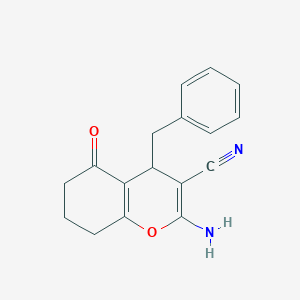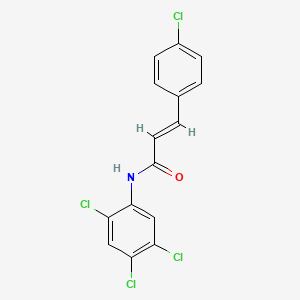
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including biochemistry, medicine, and materials science.
Wirkmechanismus
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide is believed to inhibit cysteine proteases by irreversibly binding to the active site of the enzyme, thereby preventing it from carrying out its normal function. It is also thought to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the activation of regulatory T cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been found to modulate the immune system by promoting the production of regulatory T cells, which play a key role in maintaining immune homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide in lab experiments is its specificity for cysteine proteases, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is its potential toxicity, as acrylamide derivatives have been shown to have neurotoxic effects in animal models.
Zukünftige Richtungen
Future research on 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide could focus on its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies could investigate its mechanism of action and potential toxicity in more detail, as well as its potential use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the reaction of 4-chloroaniline with 2,4,5-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acryloyl chloride to form 3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)acrylamide has been studied for its potential as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes such as cell signaling, protein degradation, and immune response. It has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-4-1-9(2-5-10)3-6-15(21)20-14-8-12(18)11(17)7-13(14)19/h1-8H,(H,20,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSFYHDYBVCICV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)


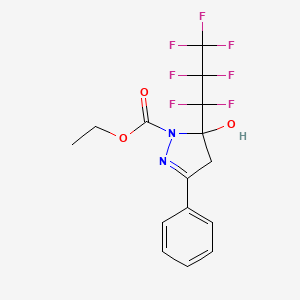
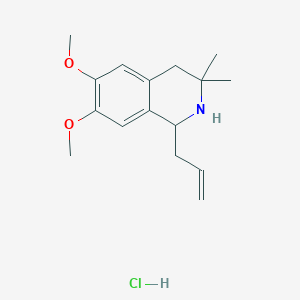
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)

